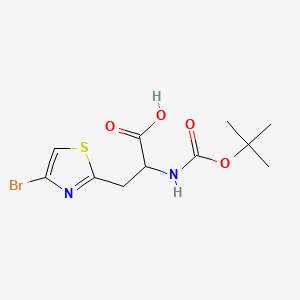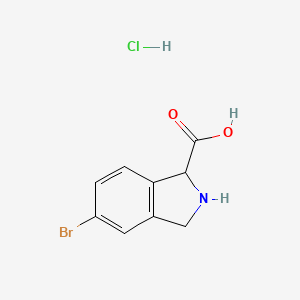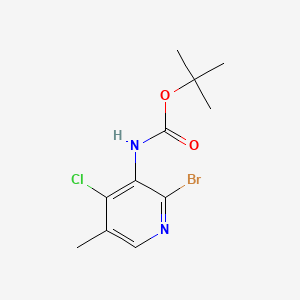![molecular formula C20H36O2Si2 B13698683 [(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane)](/img/structure/B13698683.png)
[(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane) is a chemical compound with the molecular formula C20H36O2Si2 It is characterized by the presence of a vinyl group attached to a phenylene ring, which is further connected to two tert-butyldimethylsilane groups through oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane) typically involves the reaction of 4-vinylphenol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for [(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
[(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane) can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Ethyl derivatives.
Substitution: Halogenated or nitrated phenylene derivatives.
科学研究应用
[(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Potential use in the development of bioactive compounds and drug delivery systems.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives.
作用机制
The mechanism of action of [(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane) is primarily based on its ability to undergo various chemical reactions due to the presence of reactive functional groups. The vinyl group can participate in polymerization reactions, while the phenylene ring can undergo substitution reactions. The tert-butyldimethylsilane groups provide steric protection, enhancing the stability of the compound and preventing unwanted side reactions .
相似化合物的比较
Similar Compounds
[(2,5-Di-tert-butyl-1,4-phenylene)bis(oxy)]bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of tert-butyldimethylsilane groups.
[(Propane-2,2-diylbis(4,1-phenylene))bis(oxy)]bis(tert-butyldimethylsilane): Similar structure but with a propane linker instead of a vinyl group.
Uniqueness
[(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane) is unique due to the presence of the vinyl group, which imparts additional reactivity and potential for polymerization. The tert-butyldimethylsilane groups provide steric protection, enhancing the stability and selectivity of the compound in various reactions .
属性
分子式 |
C20H36O2Si2 |
|---|---|
分子量 |
364.7 g/mol |
IUPAC 名称 |
tert-butyl-[2-[tert-butyl(dimethyl)silyl]oxy-4-ethenylphenoxy]-dimethylsilane |
InChI |
InChI=1S/C20H36O2Si2/c1-12-16-13-14-17(21-23(8,9)19(2,3)4)18(15-16)22-24(10,11)20(5,6)7/h12-15H,1H2,2-11H3 |
InChI 键 |
ASHNNDSJKNDDTJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=C)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13698620.png)

![Methyl 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B13698641.png)









